molecular formula C8H8N2O B1457115 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 40107-94-6

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No. B1457115
CAS RN: 40107-94-6
M. Wt: 148.16 g/mol
InChI Key: FOCYSKCIZCQTSR-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a chemical compound with the molecular formula C7H6N2O . It is a solid substance at room temperature .


Synthesis Analysis

While specific synthesis methods for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one were not found, similar compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been synthesized through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10) and the InChI key is IPMQFUGFGHJSEI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.14 .

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has significant applications in pharmaceutical research. It is utilized in the development of various pharmaceuticals due to its bactericidal and antimicrobial properties. Additionally, this compound plays a role in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Its use as a side-chain in the production of the fourth generation Cefpirome highlights its importance in pharmaceutical synthesis. Different methods like the N-hydroxyphthaldiamide route and acrolein route are employed for its preparation, with the acrolein route showing a high yield of up to 87.4%, indicating a promising development prospect (Fu Chun, 2007).

Synthesis Techniques and Applications

Efficient synthesis techniques for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and its derivatives are a major area of research. Methods like the Ugi reaction followed by base-promoted carbocyclization and microwave-assisted synthesis have been developed for rapid access to these compounds. These methods are crucial for constructing polyfunctionalized products with molecular complexity, indicating their potential in synthetic and medicinal chemistry (T. Trang et al., 2015) (Manuel A. Rentería-Gómez et al., 2018).

Structural and Vibrational Spectra Studies

The compound's structure and vibrational spectra have been explored through FT-IR and FT-Raman spectroscopy. These studies provide insights into the compound’s molecular configuration and properties, which are essential for understanding its behavior and potential applications in pharmaceuticals and other fields (Khaled Bahgat et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one are not available, related compounds have been identified as potential targets for drug discovery research . Further studies are needed to understand the action mechanisms of these compounds and to conduct structure-activity relationship (SAR) research .

properties

IUPAC Name

6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCYSKCIZCQTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730030
Record name 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

CAS RN

40107-94-6
Record name 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TT Wager, P Galatsis… - ACS Chemical …, 2017 - ACS Publications
To enable the clinical development of our CNS casein kinase 1 delta/epsilon (CK1δ/ε) inhibitor project, we investigated the possibility of developing a CNS positron emission …
Number of citations: 21 pubs.acs.org

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